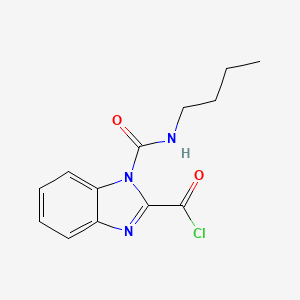
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzimidazole ring substituted with a butylcarbamoyl group and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride typically involves the reaction of benzimidazole derivatives with butyl isocyanate and phosgene. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The process can be summarized as follows:
Step 1: Benzimidazole is reacted with butyl isocyanate to form the intermediate 1-(Butylcarbamoyl)-1H-benzimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the use of toxic reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form corresponding carbamates and esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane and toluene are often used to maintain an inert atmosphere.
Catalysts: Catalysts such as triethylamine can be used to enhance the reaction rate.
Major Products
Carbamates: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and other biomolecules by forming covalent bonds with nucleophilic residues such as amines and thiols .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- 1-(Ethylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- 1-(Propylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
Uniqueness
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is unique due to the presence of the butyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and propyl counterparts. The butyl group can also affect the compound’s interaction with biological targets, potentially leading to different biological activities .
Propriétés
Numéro CAS |
64178-94-5 |
|---|---|
Formule moléculaire |
C13H14ClN3O2 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
1-(butylcarbamoyl)benzimidazole-2-carbonyl chloride |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-8-15-13(19)17-10-7-5-4-6-9(10)16-12(17)11(14)18/h4-7H,2-3,8H2,1H3,(H,15,19) |
Clé InChI |
SUQRSPBQMOVPCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)N1C2=CC=CC=C2N=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


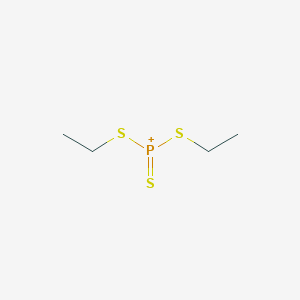

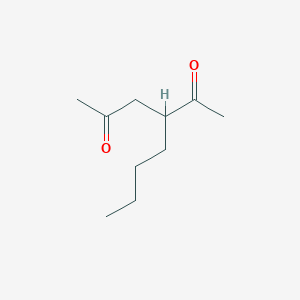
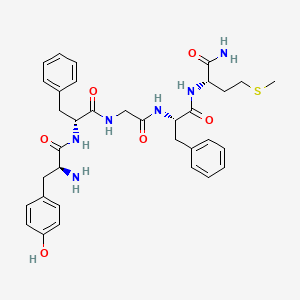
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
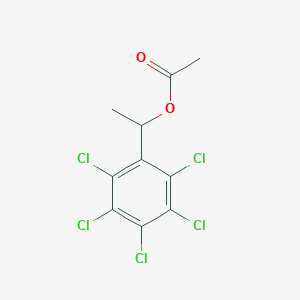
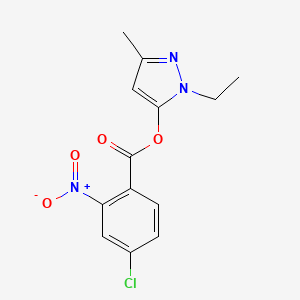
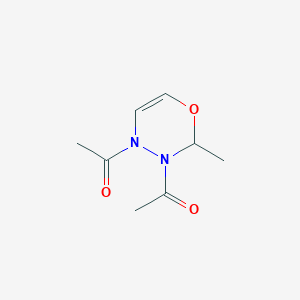
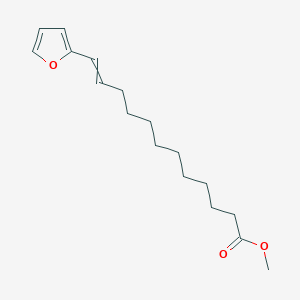

![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
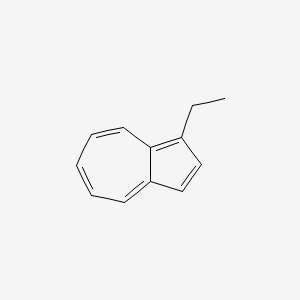
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
